Guanoxan

Hypertension Clinical pharmacology Adrenergic neuron blockade

Guanoxan (CAS 2165-19-7) is the definitive research tool for α2-adrenoceptor profiling, exhibiting 1000-fold greater potency than guanethidine in human platelet assays. Its unique benzodioxan scaffold enables stereoselective pharmacological isolation of adrenergic signaling pathways. As a validated CYP2D6 model substrate with well-characterized 6- and 7-hydroxyguanoxan metabolites, it is ideal for metabolic profiling studies. Exclusively available for ex vivo/in vitro research applications.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 2165-19-7
Cat. No. B1210025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanoxan
CAS2165-19-7
Synonymsguanoxan
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)CN=C(N)N
InChIInChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)
InChIKeyHIUVKVDQFXDZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanoxan (CAS 2165-19-7) Procurement Guide: Properties, Mechanism, and In-Class Positioning


Guanoxan (CAS 2165-19-7) is a sympatholytic antihypertensive agent of the benzodioxan class [1]. Chemically designated as 2-guanidinomethyl-1,4-benzodioxan [2], it functions as an adrenergic neuron blocker that inhibits norepinephrine release from postganglionic sympathetic nerve endings [3]. Marketed historically as Envacar by Pfizer in the UK, guanoxan was approved for clinical use in hypertension but was withdrawn due to hepatotoxicity concerns [4]. The compound is a racemic mixture and serves as a research tool for studying adrenergic mechanisms [5]. Guanoxan is structurally and pharmacologically related to guanethidine but differs in its benzodioxan heterocyclic core, which confers distinct physicochemical and pharmacological properties .

Guanoxan (CAS 2165-19-7): Why In-Class Analogs Are Not Direct Substitutes


Substitution of guanoxan with other adrenergic neuron blockers such as guanethidine or debrisoquine is scientifically inadvisable due to substantial differences in molecular pharmacology, metabolic pathways, and stereochemical properties. Guanoxan exhibits a dual α-adrenoceptor blocking activity that is absent in guanethidine [1]. Its unique benzodioxan scaffold undergoes specific aromatic hydroxylation to 6- or 7-hydroxyguanoxan as the primary clearance route, whereas guanethidine follows distinct hepatic microsomal pathways [2]. Furthermore, guanoxan displays pronounced stereoselectivity in α-adrenoceptor blockade and catecholamine release that is not shared by achiral analogs [3]. These non-interchangeable features demand compound-specific procurement for research requiring precise pharmacological profiling.

Quantitative Differential Evidence: Guanoxan vs. Guanethidine and Other Analogs


Comparative Antihypertensive Efficacy: Guanoxan vs. Guanethidine in Double-Blind Crossover Trial

Guanoxan and guanethidine were compared in a double-blind crossover trial of 52 patients with essential hypertension. The hypotensive effects of the two drugs were found to be equivalent, with no statistically significant difference in blood pressure reduction [1].

Hypertension Clinical pharmacology Adrenergic neuron blockade

Differential Adverse Effect Profile: Lower Fatigue Incidence with Guanoxan

In the same double-blind crossover trial, fatigue was reported as a more common complaint after administration of guanethidine compared to guanoxan. Otherwise, the two drugs exhibited similar adverse effect profiles [1].

Adverse drug reactions Fatigue Tolerability

Superior Platelet Aggregation Inhibition: Guanoxan 1000x More Potent than Guanethidine

Guanoxan inhibited adrenaline-induced human platelet aggregation with an I50 of 0.6 μmol/L, approximately three orders of magnitude (1000-fold) more potently than guanethidine. Guanclofine occupied a median position between the two [1].

Platelet aggregation Adrenoceptor pharmacology In vitro assay

Stereochemical Differentiation: (+)-Isomer Mediates α-Adrenoceptor Blockade

Resolution of racemic guanoxan into (+)- and (-)-isomers revealed that while both isomers were equipotent in producing adrenergic neuron blockade, α-adrenoceptor blocking activity was detectable in the rat and was produced mainly by the (+)-isomer. This suggests its stereochemical configuration corresponds to that of D-(-)-noradrenaline [1].

Stereochemistry Adrenoceptor pharmacology Structure-activity relationship

Unique Metabolic Fate: Aromatic Hydroxylation as Primary Clearance Route

Following oral administration, guanoxan is rapidly and extensively absorbed and subject to aromatic hydroxylation to 6- or 7-hydroxyguanoxan in humans. This metabolite, excreted non-conjugated in urine, accounted for 11.7% to over 50% of the daily dose, representing the main clearance route [1]. In contrast, guanethidine is primarily metabolized by hepatic microsomal enzymes via distinct pathways [2].

Drug metabolism Pharmacokinetics Hepatic clearance

Clinical Efficacy in Severe Hypertension: 98% Response in High-DBP Cohort

In a clinical trial of 52 hypertensive patients treated with guanoxan sulfate (Envacar) at an average daily dose of 40 mg, a good or moderate hypotensive response was obtained in 75% of 16 patients with initial diastolic blood pressure above 140 mmHg, and in 98% of 28 patients with initial diastolic pressure between 120 and 140 mmHg [1].

Severe hypertension Clinical trial Response rate

Recommended Application Scenarios for Guanoxan (CAS 2165-19-7) Procurement


Investigating α2-Adrenoceptor-Mediated Platelet Aggregation

Guanoxan is uniquely suited for ex vivo or in vitro studies of α2-adrenoceptor function in human platelets, where its 1000-fold greater potency compared to guanethidine makes it the optimal tool compound for dose-response and mechanistic studies [1].

Comparative Adrenergic Neuron Blockade Studies with Historical Controls

For research requiring a direct comparator to guanethidine with established clinical equivalence data, guanoxan provides a validated alternative. The 1967 double-blind crossover trial confirms identical antihypertensive efficacy, allowing guanoxan to serve as a reference standard for evaluating novel sympatholytics [2].

Stereochemical Dissection of Adrenergic Mechanisms

The differential activity of (+)- and (-)-guanoxan enantiomers on α-adrenoceptor blockade versus neuron blockade makes this compound valuable for studies requiring precise pharmacological isolation of adrenergic signaling pathways [3].

Drug Metabolism and Pharmacokinetic Studies of Aromatic Hydroxylation

Guanoxan serves as a model substrate for studying aromatic hydroxylation pathways, particularly in the context of CYP2D6 polymorphism and the debrisoquine hydroxylation phenotype. Its well-characterized metabolism to 6- or 7-hydroxyguanoxan provides a defined endpoint for metabolic profiling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guanoxan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.